beta-SANTALOL

描述

Beta-Santalol: is an organic compound classified as a sesquiterpene. It is a significant component of sandalwood oil, comprising about 20% of the oil, with alpha-santalol being the major component . Sandalwood oil is extracted from the heartwood of the Santalum album tree and is highly valued for its fragrance and medicinal properties .

准备方法

Synthetic Routes and Reaction Conditions: : Beta-Santalol can be synthesized through various methods. One notable method involves the use of a dienol compound as a starting material. The process includes several steps, such as cyclization and fragmentation reactions, often catalyzed by copper . Another method involves the biosynthesis of santalenes and santalols using engineered strains of Saccharomyces cerevisiae. This method employs synthetic biology strategies to construct biosynthetic pathways, resulting in the production of this compound through fermentation .

Industrial Production Methods: : Industrial production of this compound often involves the steam distillation of sandalwood heartwood. due to sustainability concerns, alternative methods such as fermentation using Rhodobacter sphaeroides have been developed. This method allows for the production of this compound without the need for sandalwood trees .

化学反应分析

Types of Reactions: : Beta-Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

Oxidation: Oxidation of this compound typically results in the formation of santalone.

Reduction: Reduction reactions yield saturated alcohols.

Substitution: Substitution reactions produce halogenated derivatives of this compound.

科学研究应用

Cancer Prevention and Treatment

Beta-santalol has shown promising anticancer properties. Research indicates that both alpha- and this compound can suppress tumor growth and induce apoptosis in cancer cells. Notably, studies have demonstrated the efficacy of alpha-santalol in inhibiting prostate cancer development, with this compound exhibiting similar effects.

- Mechanisms of Action : this compound is believed to exert its anticancer effects through:

- Case Study : In a study involving genetically engineered mouse models, this compound significantly reduced the incidence of visible prostate tumors compared to control groups, highlighting its potential as a chemopreventive agent against prostate cancer .

Dermatological Applications

This compound is also studied for its therapeutic potential in treating various skin conditions due to its anti-inflammatory and antimicrobial properties.

- Therapeutic Uses :

- Treatment of inflammatory skin disorders such as psoriasis and eczema.

- Antimicrobial activity against common skin pathogens.

- Clinical Trials : Sandalwood album oil (which contains this compound) has been evaluated in clinical settings for its effectiveness in treating acne, warts, and other dermatological conditions. The oil has shown to inhibit key inflammatory mediators, making it a candidate for topical anti-inflammatory therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are significant in both cancer prevention and dermatological applications.

- Mechanism : this compound modulates the expression of various cytokines and chemokines, effectively reducing inflammation. It has been shown to inhibit the arachidonic acid pathway, which is crucial in the production of pro-inflammatory mediators like prostaglandin E2 .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Findings : Studies indicate that this compound can influence neurotransmitter levels in the brain, suggesting a role in managing conditions like Alzheimer's disease through the inhibition of amyloid-beta aggregation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, making it a candidate for use in formulations aimed at treating infections.

- Research Evidence : Investigations into the antimicrobial efficacy of sandalwood extracts have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus, supporting its use as a natural antimicrobial agent .

Summary Table of Applications

| Application Area | Key Findings | Potential Uses |

|---|---|---|

| Cancer Prevention | Induces apoptosis; inhibits tumor growth | Chemopreventive agent for prostate cancer |

| Dermatology | Anti-inflammatory; antimicrobial | Treatment for acne, psoriasis, eczema |

| Neuroprotection | Influences neurotransmitter levels | Potential treatment for Alzheimer's |

| Antimicrobial | Effective against pathogens | Natural antimicrobial formulations |

作用机制

The mechanism of action of beta-santalol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. This compound has been shown to inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways .

相似化合物的比较

Beta-Santalol is often compared with other sesquiterpenes such as alpha-santalol, alpha-santalene, and beta-santalene. While alpha-santalol is more abundant in sandalwood oil, this compound is unique due to its distinct fragrance and higher stability. Other similar compounds include alpha-bergamotene and beta-farnesene, which share structural similarities but differ in their biological activities and applications .

生物活性

Beta-santalol, a sesquiterpenoid derived from sandalwood oil, has garnered attention for its diverse biological activities. This article provides an in-depth look at the compound's mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

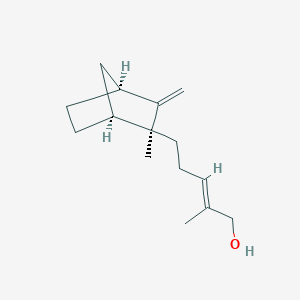

This compound is one of the primary constituents of sandalwood oil, alongside alpha-santalol. Its chemical structure is characterized by a bicyclic framework that contributes to its unique properties and biological effects. The molecular formula is C15H24O, and it exists as a colorless to pale yellow liquid with a characteristic woody aroma.

This compound exhibits various biological activities through multiple mechanisms:

- Neuroprotection : Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. It activates cellular pathways that enhance proteostasis and reduce oxidative stress by modulating the SKN-1/Nrf2 signaling pathway .

- Cancer Chemoprevention : Research indicates that this compound can suppress tumor growth in prostate cancer models. In a study involving genetically engineered mice, this compound treatment led to a significant reduction in tumor incidence compared to controls . The average wet weight of the prostate gland was reduced by approximately 52.9% in treated mice.

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for topical applications in treating skin infections .

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound in various biological contexts:

- Amyloid Aggregation Inhibition : this compound was shown to synergize with alpha-santalol to reduce wild-type and mutant transthyretin (TTR) aggregates in Caenorhabditis elegans models. This interaction not only stabilized TTR but also extended the lifespan and healthspan of these organisms by activating autophagic processes .

- Cancer Cell Lines : In cultured human prostate cancer cells, this compound induced apoptosis and inhibited cell proliferation. The compound's ability to modulate apoptotic pathways was confirmed through flow cytometry analyses .

Case Studies

Several case studies further elucidate the clinical relevance of this compound:

- Prostate Cancer Prevention : A study involving mice demonstrated that treatment with this compound significantly reduced the incidence of visible tumors and preserved normal tissue architecture during cancer progression .

- Neurodegenerative Disease Models : In C. elegans models for Alzheimer's disease, this compound was effective in delaying aging and reducing amyloid-beta toxicity through specific gene regulation .

Data Tables

The following table summarizes key findings from various studies on this compound:

属性

CAS 编号 |

77-42-9 |

|---|---|

分子式 |

C15H24O |

分子量 |

220.35 g/mol |

IUPAC 名称 |

2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3 |

InChI 键 |

OJYKYCDSGQGTRJ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

手性 SMILES |

C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO |

规范 SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

颜色/形态 |

PALE YELLOW, SOMEWHAT VISCID LIQ |

密度 |

0.965-0.980, 25 °C/25 °C |

熔点 |

25 °C <25°C |

Key on ui other cas no. |

11031-45-1 77-42-9 |

物理描述 |

Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |

Pictograms |

Irritant |

溶解度 |

VERY SLIGHTLY SOL IN WATER; SOL IN 5 VOL 70% ALCOHOL SOL IN FIXED OILS; INSOL IN GLYCERIN |

同义词 |

(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol; 2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol; [1S-[1α,2α(Z),4α]]-2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol; β-Santalol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。